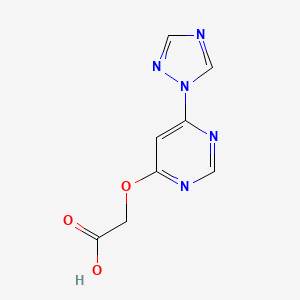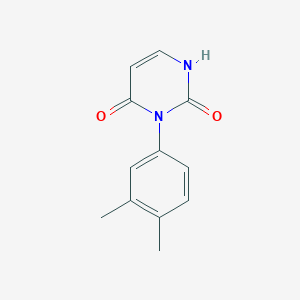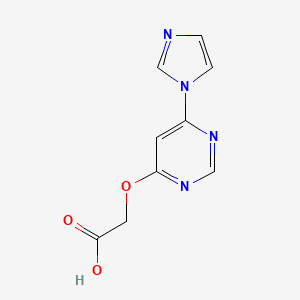
6-(シクロヘキシル(メチル)アミノ)ピリミジン-2,4(1H,3H)-ジオン
説明
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗炎症作用
ピリミジン類は、6-(シクロヘキシル(メチル)アミノ)ピリミジン-2,4(1H,3H)-ジオンを含む、抗炎症効果を示すことが報告されています . これらの効果は、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなど、重要な炎症メディエーターの発現と活性を阻害することに起因すると考えられています .
抗酸化特性
ピリミジン類は、抗酸化特性を含む、さまざまな薬理学的効果を示すことが知られています . これにより、酸化ストレス関連疾患の治療に役立つ可能性があります。
抗菌作用
ピリミジン類は、抗菌効果を示すことが報告されています . これにより、新たな抗菌薬の開発に役立つ可能性があります。
抗ウイルス作用
ピリミジン類は、抗菌効果に加えて、抗ウイルス特性も示します . これにより、抗ウイルス療法の開発に役立つ可能性があります。
抗真菌作用
ピリミジン類は、抗真菌効果を示すことが報告されています . これにより、真菌感染症の治療に役立つ可能性があります。
抗結核作用
ピリミジン類は、抗結核効果を示すことが報告されています . これにより、結核の治療に役立つ可能性があります。
作用機序
Target of Action
The primary targets of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a protective mechanism against disease or infection .
Mode of Action
6-(Cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione interacts with its targets by inhibiting their expression and activities . This interaction results in a reduction of the inflammatory response, as these targets are key mediators of inflammation .
Biochemical Pathways
The compound affects the biochemical pathways associated with inflammation. By inhibiting the expression and activities of key inflammatory mediators, it disrupts the normal progression of these pathways . The downstream effects include a reduction in the production of inflammatory signals, leading to a decrease in inflammation .
Result of Action
The result of the action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is a reduction in inflammation . By inhibiting key inflammatory mediators, the compound reduces the production of inflammatory signals, leading to a decrease in inflammation . This can help to alleviate symptoms associated with conditions characterized by excessive inflammation.
生化学分析
Biochemical Properties
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation . The inhibition of CDK2 by 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione leads to the disruption of cell cycle progression, which can be beneficial in cancer treatment . Additionally, this compound forms hydrogen bonds with key amino acids in the active site of CDK2, enhancing its inhibitory effect .
Cellular Effects
The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis and cell cycle arrest by modulating the expression of genes involved in these processes . Furthermore, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming hydrogen bonds with essential amino acids such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its efficacy and safety . Long-term exposure to this compound in vitro and in vivo has been associated with sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, this compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and cell proliferation . Additionally, 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can modulate the levels of metabolites such as ATP and NADH, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione in specific tissues can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione is crucial for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect cellular metabolism . The subcellular distribution of 6-(cyclohexyl(methyl)amino)pyrimidine-2,4(1H,3H)-dione can significantly impact its biological effects .
特性
IUPAC Name |
6-[cyclohexyl(methyl)amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-14(8-5-3-2-4-6-8)9-7-10(15)13-11(16)12-9/h7-8H,2-6H2,1H3,(H2,12,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXODUPGGFVYCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480171.png)






